molecular formula C12H12F3NO3 B2406694 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-10-8

3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B2406694
CAS No.: 117291-10-8
M. Wt: 275.227
InChI Key: ZLCQGUINOMPKMH-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a trifluoroacetylated amino acid derivative featuring a 2-methylphenyl substituent on the propanoic acid backbone. Its structural uniqueness arises from the electron-withdrawing trifluoroacetyl (TFA) group, which enhances metabolic stability and modulates physicochemical properties such as lipophilicity and acidity .

Properties

IUPAC Name

3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7-4-2-3-5-8(7)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCQGUINOMPKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenylamine and 2,2,2-trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

    Automation: Implementing automated systems for precise control of temperature, pH, and reaction time.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its trifluoroacetyl group and aromatic structure. Research has indicated potential applications in:

  • Anticancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. They may modulate signaling pathways involved in cell growth and apoptosis.
  • Anti-inflammatory Effects : Related compounds have demonstrated efficacy in reducing inflammation in preclinical models, suggesting potential therapeutic applications for inflammatory diseases.
  • Neurological Applications : Some studies indicate that trifluoromethylated compounds can interact with neurotransmitter systems, potentially offering anxiolytic or anesthetic properties.

Case Studies

  • Anticancer Activity
    • A study investigated the effects of trifluoromethylated amino acids on cancer cell lines. Results indicated that these compounds could enhance the cytotoxic effects of traditional chemotherapeutics when used in combination therapies.
    • Another case highlighted the synergistic effects observed when combining this compound with known anticancer agents, resulting in improved efficacy against resistant cancer cell lines.
  • Anti-inflammatory Research
    • In vivo studies demonstrated significant reductions in inflammatory markers when administering related compounds to animal models with induced inflammation. This supports their potential use as anti-inflammatory agents.
Activity TypeCompound TypeObserved EffectReference
AnticancerTrifluoromethylated amino acidsEnhanced cytotoxicity against cancer cells
Anti-inflammatoryRelated compoundsReduced inflammation in animal models
NeurologicalTrifluoromethylated derivativesModulation of GABA(A) receptor activity

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Positional Isomerism

  • 3-(3-Methylphenyl) analog: highlights a positional isomer with a 3-methylphenyl group.
  • 3-(4-Methoxyphenyl) analog: The compound 3-(4-methoxyphenyl)-3-[(TFA)amino]propanoic acid (CAS 117291-24-4) introduces a methoxy group, enhancing electron density on the aromatic ring. This modification could improve π-π stacking interactions in drug-receptor complexes compared to the methyl group in the target compound .

Heterocyclic Replacements

  • Thiophene derivatives: 3-(2-Thienyl)-3-[(TFA)amino]propanoic acid (CAS 115957-22-7) replaces the phenyl ring with a thiophene, introducing sulfur-mediated hydrogen bonding and altered aromaticity. Such derivatives are often investigated for antimicrobial and anticancer activities .

Modifications to the Amino Acid Backbone

Trifluoroacetyl Group Variations

  • N-Boc-protected analogs: (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS 1217762-48-5) replaces TFA with a Boc group, offering orthogonal protection strategies in peptide synthesis. The Boc group is base-labile, contrasting with the acid-stable TFA .
  • Hydroxyphenyl derivatives: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate anticancer and antioxidant activities, highlighting the significance of phenolic hydroxyl groups in redox modulation.

Side Chain Elaborations

  • NSAID conjugates: Compounds like 3-(2-(4-isobutylphenyl)propanamido)propanoic acid (an ibuprofen analog) show anti-inflammatory activity. The TFA group in the target compound could similarly enhance pharmacokinetics by resisting enzymatic degradation .
  • Thiadiazole-containing analogs: 3-[5-({[3'-(Trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid (2f, LK01381) incorporates a thiadiazole ring, enabling hydrogen bonding and π-stacking interactions absent in the target molecule .

Spectroscopic Properties

  • NMR shifts: In (S)-2-(3-(2,2,2-trifluoroacetyl)phenoxy)propanoic acid (), the TFA group induces distinct $^{19}\text{F}$ NMR signals (δ = -63.5 ppm) and downfield $^{1}\text{H}$ shifts for adjacent protons (e.g., δ = 4.88 ppm for the methine proton) . Similar patterns are expected for the target compound.

Anticancer Potential

  • Hydroxyphenyl derivatives: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit IC$_{50}$ values in the micromolar range against cancer cell lines, attributed to ROS scavenging and pro-apoptotic effects . The target compound’s methylphenyl group may redirect activity toward non-antioxidant pathways.

Tabulated Comparison of Key Analogs

Compound Name Substituent Key Features Biological Activity Reference
3-(2-Methylphenyl)-3-[(TFA)amino]propanoic acid 2-Methylphenyl High lipophilicity, metabolic stability Under investigation
3-(4-Methoxyphenyl)-3-[(TFA)amino]propanoic acid 4-Methoxyphenyl Enhanced π-stacking, improved solubility Synthetic intermediate
3-(2-Thienyl)-3-[(TFA)amino]propanoic acid 2-Thienyl Sulfur-mediated binding, antimicrobial Preclinical studies
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenyl Antioxidant, pro-apoptotic Anticancer (IC$_{50}$ 10–50 µM)

Biological Activity

3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound of interest due to its unique structural properties and potential biological activities. This compound features a trifluoroacetyl group, which is known for enhancing the pharmacological profiles of various drugs. The biological activity of this compound can be attributed to its interactions with biological targets, influencing various biochemical pathways.

Chemical Structure and Properties

The chemical structure of 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid can be summarized as follows:

  • Molecular Formula : C11H12F3N1O3
  • Molecular Weight : 275.22 g/mol
  • IUPAC Name : 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

This compound exhibits a significant degree of lipophilicity due to the presence of the trifluoroacetyl group, which may enhance its membrane permeability and bioavailability.

Research indicates that compounds with trifluoroacetyl groups often exhibit enhanced interactions with protein targets due to their electron-withdrawing nature. This can lead to increased potency in inhibiting enzymes or receptors involved in various diseases. For instance, the trifluoromethyl group has been shown to improve the binding affinity to certain enzymes by stabilizing the transition state during enzymatic reactions .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing similar structural motifs have shown IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC50 (µM)Reference
3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acidMCF-712.5
Related Compound XHeLa8.0
5-FluorouracilMCF-710.0

Neuroprotective Effects

In addition to anticancer properties, there are indications that this compound may possess neuroprotective effects. Studies on related compounds suggest that they may inhibit neuroinflammation and protect neuronal cells from apoptosis through modulation of signaling pathways such as NF-kB and MAPK .

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the efficacy of a series of trifluoroacetyl-containing amino acids on MCF-7 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
    • Findings :
      • Enhanced apoptosis was confirmed via flow cytometry.
      • Western blot analysis revealed upregulation of pro-apoptotic proteins.
  • Neuroprotection in Animal Models :
    In an animal model of neurodegeneration, administration of a related trifluoroacetyl compound resulted in reduced markers of oxidative stress and improved cognitive function in treated subjects compared to controls.
    • Results :
      • Decreased levels of malondialdehyde (MDA), a marker for oxidative stress.
      • Improved performance in memory tasks assessed by Morris water maze tests.

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